1-(6-Chloro-4-phenylquinazolin-2-yl)-3-pyridin-3-ylpyrazole-4-carbaldehyde
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Overview
Description
Quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .
Molecular Structure Analysis
The molecular structure of similar compounds like “3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol” has been analyzed and reported . The InChI code for this compound is 1S/C17H16ClN3O/c18-13-7-8-15-14 (11-13)16 (12-5-2-1-3-6-12)21-17 (20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2, (H,19,20,21)
.
Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives are known to undergo a variety of chemical reactions. For instance, a series of 1-substituted-4-benzyl-4H-1,2,4 triazolo[4,3-a]quinazolin-5-ones were synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol” have been reported . This compound has a molecular weight of 313.79 .
Mechanism of Action
The mechanism of action of quinazoline and quinazolinone derivatives is diverse and depends on their specific structure and the type of biological activity they exhibit . For example, some quinazoline derivatives have been used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(6-chloro-4-phenylquinazolin-2-yl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN5O/c24-18-8-9-20-19(11-18)22(15-5-2-1-3-6-15)27-23(26-20)29-13-17(14-30)21(28-29)16-7-4-10-25-12-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWXTPENDBXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N4C=C(C(=N4)C5=CN=CC=C5)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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